molecular formula C29H29IN2O2 B307457 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole

3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole

Katalognummer B307457
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: MHJIGLUYFORWQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole, also known as LY2874455, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various diseases, including cancer, and thus, FGFR inhibitors have emerged as a promising class of therapeutics.

Wirkmechanismus

3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole inhibits FGFR signaling by binding to the ATP-binding pocket of the receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. By inhibiting FGFR signaling, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on FGFR signaling, with minimal off-target effects. In addition, it has been shown to penetrate the blood-brain barrier, suggesting that it may have potential for the treatment of brain tumors. However, this compound has also been shown to cause some toxicity in preclinical studies, particularly in the liver and gastrointestinal tract.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole is its specificity for FGFR signaling, which allows for the study of the role of FGFRs in cancer and other diseases. However, its toxicity and limited solubility in aqueous solutions can be a limitation for lab experiments.

Zukünftige Richtungen

For 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole include the investigation of its efficacy in clinical trials for the treatment of cancer and other diseases. In addition, further studies are needed to understand its mechanism of action and potential toxicity in humans. The development of more potent and selective FGFR inhibitors is also an area of active research. Finally, the combination of FGFR inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their efficacy in the treatment of cancer.

Synthesemethoden

The synthesis of 3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been described in the literature. Briefly, it involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 1,2-dimethylindole-3-carbaldehyde in the presence of a base to form the intermediate 3-[(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole. This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst to form this compound.

Wissenschaftliche Forschungsanwendungen

3-[(1,2-dimethyl-1H-indol-3-yl)(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethyl-1H-indole has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including those that are dependent on FGFR signaling for their survival. In addition, this compound has demonstrated efficacy in various animal models of cancer, including breast, lung, and gastric cancer. These findings suggest that this compound has the potential to be an effective therapeutic agent for the treatment of cancer.

Eigenschaften

Molekularformel

C29H29IN2O2

Molekulargewicht

564.5 g/mol

IUPAC-Name

3-[(1,2-dimethylindol-3-yl)-(3-iodo-4,5-dimethoxyphenyl)methyl]-1,2-dimethylindole

InChI

InChI=1S/C29H29IN2O2/c1-17-26(20-11-7-9-13-23(20)31(17)3)28(19-15-22(30)29(34-6)25(16-19)33-5)27-18(2)32(4)24-14-10-8-12-21(24)27/h7-16,28H,1-6H3

InChI-Schlüssel

MHJIGLUYFORWQM-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)OC)OC)C4=C(N(C5=CC=CC=C54)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.